Lipophilicity (LogP) Differentiation Against Unsubstituted and Para-Substituted Analogs
[2-Methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine (862595-58-2) exhibits a calculated XLogP3 of 1.5, representing an intermediate lipophilicity that balances membrane permeability with aqueous solubility [1]. This LogP value is 0.3 units lower than the unsubstituted ortho analog [2-(1H-pyrrol-1-yl)phenyl]methanamine (LogP = 1.679) [2] and 0.8–1.1 units lower than the para-substituted analog [4-(1H-pyrrol-1-yl)phenyl]methanamine (LogP ≈ 2.3–2.6) [3]. The reduced LogP relative to the para isomer is attributable to the ortho-methyl group's effect on conformational polarity and reduced effective hydrophobicity.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Ortho analog (CAS 39243-88-4): LogP = 1.679; Para analog (CAS 465514-27-6): LogP = 2.3–2.6 |
| Quantified Difference | ΔLogP = -0.18 vs. ortho analog; ΔLogP = -0.8 to -1.1 vs. para analog |
| Conditions | Computed LogP values; standard octanol-water partition prediction algorithms |
Why This Matters
Intermediate LogP values are often preferred in early-stage drug discovery to avoid both excessive lipophilicity (associated with promiscuity and poor solubility) and excessive hydrophilicity (associated with poor membrane permeability); this compound occupies a balanced property space distinct from its more lipophilic para-substituted analog.
- [1] PubChem. Benzenemethanamine, 2-methyl-6-(1H-pyrrol-1-yl)-. Computed Properties. XLogP3: 1.5. Accessed 2026. View Source
- [2] ChemBase. [2-(1H-pyrrol-1-yl)phenyl]methanamine. Calculated Properties. LogP: 1.679. Accessed 2026. View Source
- [3] ChemSrc. 4-(1H-Pyrrol-1-Yl)Phenyl]Methanamine. Computed LogP: 2.63630. Accessed 2026. View Source
